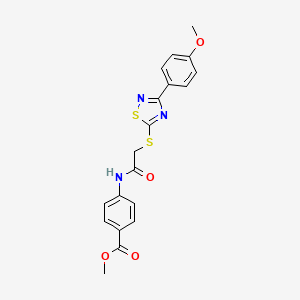
1-(4,6-Dichloro-3-pyridyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dichloro-3-pyridyl)propan-1-one is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Wissenschaftliche Forschungsanwendungen
Biotechnological Routes and Chemical Synthesis
Biotechnological Production and Applications : Lactic acid, a biologically produced compound, serves as a crucial feedstock in green chemistry, leading to the production of various chemicals such as pyruvic acid, acrylic acid, and 1,2-propanediol through both chemical and biotechnological routes. This indicates the potential for using biological systems to produce and transform chemicals with complex structures, which might relate to the synthesis or modification of compounds like "1-(4,6-Dichloro-3-pyridyl)propan-1-one" for various applications (Gao, Ma, & Xu, 2011).
Chemical Routes for Compound Synthesis : Propargylic alcohols have been highlighted as versatile building blocks for the synthesis of complex heterocycles, including pyridines and quinolines. These methodologies could potentially be applicable to the synthesis or modification of "this compound", showcasing the importance of such building blocks in constructing pharmacologically relevant structures (Mishra, Nair, & Baire, 2022).
Environmental and Toxicological Studies
- Environmental Persistence and Toxicity : Research on polychlorinated biphenyls (PCBs) and dioxins, although not directly related, underscores the significance of studying the environmental fate, toxicity, and mechanisms of action of chlorinated organic compounds. These studies highlight the complexity of assessing the environmental and health impacts of such compounds, which could extend to the evaluation of "this compound" in an environmental context (Kimbrough, 1995).
Advanced Material Applications
- Synthesis and Application in Advanced Materials : Diketopyrrolopyrroles, known for their broad applications in dyes and electronic materials, offer insights into how complex organic molecules can be synthesized and applied in various technological fields. This suggests potential research avenues for "this compound" in material science, especially if related structural features can be leveraged for electronic or photonic applications (Grzybowski & Gryko, 2015).
Eigenschaften
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-7(12)5-4-11-8(10)3-6(5)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONKSXZASOTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)
![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)


![Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2707373.png)

